molecular formula C28H20ClNO4 B5083672 (4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one

(4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one

Cat. No.: B5083672
M. Wt: 469.9 g/mol
InChI Key: GUABGZMFDLIARR-BUVRLJJBSA-N
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Description

(4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde in the presence of a base, followed by cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or naphthyl groups.

    Reduction: Reduction reactions could target the oxazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, oxazole derivatives are often studied for their potential as antimicrobial, antifungal, and anticancer agents. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of (4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one would depend on its specific biological activity. Generally, oxazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one
  • (4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(2-naphthylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one

Uniqueness

The uniqueness of (4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the naphthyl group, in particular, may enhance its interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClNO4/c1-32-26-16-18(15-24-28(31)34-27(30-24)20-10-12-22(29)13-11-20)9-14-25(26)33-17-21-7-4-6-19-5-2-3-8-23(19)21/h2-16H,17H2,1H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUABGZMFDLIARR-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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